molecular formula C4H5N3OS2 B14568601 N-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide CAS No. 61320-71-6

N-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B14568601
CAS No.: 61320-71-6
M. Wt: 175.2 g/mol
InChI Key: MCHNEPJTAILKTN-UHFFFAOYSA-N
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Description

N-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Properties

CAS No.

61320-71-6

Molecular Formula

C4H5N3OS2

Molecular Weight

175.2 g/mol

IUPAC Name

N-methyl-2-sulfanylidene-3H-1,3,4-thiadiazole-5-carboxamide

InChI

InChI=1S/C4H5N3OS2/c1-5-2(8)3-6-7-4(9)10-3/h1H3,(H,5,8)(H,7,9)

InChI Key

MCHNEPJTAILKTN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NNC(=S)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization. One common method includes the reaction of methyl hydrazinecarbodithioate with carbon disulfide in the presence of a base such as triethylamine, leading to the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar structures but different substituents on the thiadiazole ring.

    1,2,4-Triazole Derivatives: Compounds with a similar heterocyclic ring structure but containing nitrogen atoms instead of sulfur.

Uniqueness

N-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring, which contribute to its distinct chemical and biological properties .

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